N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(4-Acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a 6-methoxy-substituted [1,2,4]triazolo[4,3-b]pyridazine core linked via a propanamide chain to a 4-acetamidophenyl group. The acetamidophenyl moiety may enhance solubility and target binding compared to simpler aryl substituents, while the methoxy group on the triazolopyridazine ring could influence electronic properties and metabolic stability .
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H18N6O3/c1-11(24)18-12-3-5-13(6-4-12)19-16(25)9-7-14-20-21-15-8-10-17(26-2)22-23(14)15/h3-6,8,10H,7,9H2,1-2H3,(H,18,24)(H,19,25) |
InChI Key |
VRFAICALEYSBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under reflux conditions.
Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a base.
Acetylation: The acetamido group can be introduced by reacting the compound with acetic anhydride.
Coupling with propanamide: The final step involves coupling the intermediate with propanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
Biological Activity
N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural features, and biological activity, supported by relevant research findings and data.
Structural Features
The molecular formula of this compound is CHNO, with a molecular weight of approximately 311.34 g/mol. The unique structure includes:
- Acetamide Group : Enhances solubility and potential interaction with biological targets.
- Methoxy Group : May influence pharmacokinetics and receptor binding affinity.
- Triazole and Pyridazine Rings : These heterocyclic components are known for their diverse biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-acetamidophenyl derivatives with 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine intermediates. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. The National Cancer Institute has conducted assessments revealing promising results in inhibiting cell proliferation .
The mechanism of action is believed to involve the modulation of specific enzymes or receptors. This interaction may lead to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to other similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclooctyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide | Cyclooctyl group | Potential enzyme inhibitor |
| 5-amino-1H-pyrazole derivatives | Pyrazole ring | Anticancer properties |
| 6-methoxy-pyridazine derivatives | Pyridazine ring | Anti-inflammatory effects |
This compound stands out due to its specific combination of functional groups which may confer distinct pharmacological properties not observed in other similar compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models. For instance:
- Study on Breast Cancer Cells : A study evaluating the compound's effects on MDA-MB-468 breast cancer cells demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent .
- Inhibition Studies : Additional research has focused on its role as an enzyme inhibitor in inflammatory pathways, suggesting potential applications in treating inflammatory diseases alongside cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
